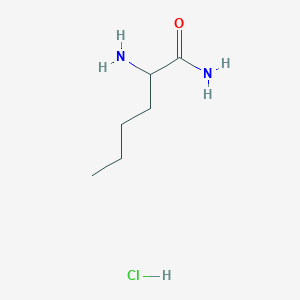

2-Aminohexanamide hydrochloride

Description

Its chemical structure features a six-carbon backbone with an amino group (-NH₂) at the second carbon and an amide (-CONH₂) group at the terminal position, stabilized by a hydrochloric acid moiety. Synonyms include L-Norleucine amide hydrochloride and H-Nle-NH₂·HCl . This compound is primarily utilized in pharmaceutical research as an intermediate for peptide synthesis or small-molecule drug development.

Properties

IUPAC Name |

2-aminohexanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTYYKPZSWYQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexanamide hydrochloride typically involves the reaction of hexanoic acid with ammonia to form hexanamide, followed by the introduction of an amino group at the second carbon position. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2-Aminohexanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The use of biotransformation methods, where microorganisms are employed to catalyze specific steps, is also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Aminohexanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted amides.

Scientific Research Applications

2-Aminohexanamide hydrochloride finds applications in several scientific research areas:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Aminohexanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2-aminohexanamide hydrochloride and related hydrochlorides:

Key Observations:

- Chain Length and Backbone: 2-Aminohexanamide’s C6 chain provides greater hydrophobicity compared to shorter analogs like 2-aminoethanethiol (C2) or (2S)-2,5-diaminopentanamide (C5). This influences solubility and membrane permeability in biological systems.

- Functional Groups: The presence of a thiol (-SH) in 2-aminoethanethiol hydrochloride enhances its reactivity in redox reactions, unlike 2-aminohexanamide’s amide group, which is more stable . Dihydrochloride salts (e.g., (2S)-2,5-diaminopentanamide) exhibit higher aqueous solubility than mono-hydrochlorides .

- Aromatic vs. Aliphatic: Compounds like 2-(2-aminoethyl)aniline dihydrochloride incorporate aromatic rings, enabling π-π interactions critical in dye chemistry or receptor binding, unlike aliphatic 2-aminohexanamide .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. However, 2-aminohexanamide’s longer aliphatic chain may reduce solubility compared to smaller analogs like 2-(methylamino)acetamide hydrochloride .

- Thermal Stability: Amides like 2-aminohexanamide are thermally stable, whereas thiol-containing compounds (e.g., 2-aminoethanethiol hydrochloride) may oxidize under heat or light .

Biological Activity

2-Aminohexanamide hydrochloride, also known by its chemical name and CAS number, is a compound that has garnered interest in various biological and pharmaceutical applications. This article delves into its biological activity, synthesis methods, and potential therapeutic uses based on recent research findings.

- Molecular Formula : C₆H₁₄ClN₃O

- Molecular Weight : 165.65 g/mol

- Melting Point : Approximately 200°C

- Solubility : Soluble in water and polar solvents.

2-Aminohexanamide hydrochloride functions primarily as a biochemical reagent. Its biological activity is attributed to its role as an amine precursor in various metabolic pathways. It is particularly noted for its potential involvement in neurotransmitter synthesis and modulation of neuronal activity.

-

Neuropharmacological Effects :

- Research indicates that compounds similar to 2-aminohexanamide can influence neurotransmitter levels, potentially impacting conditions such as epilepsy and other neurological disorders. The compound may serve as a precursor for the synthesis of neurotransmitters, thereby modulating synaptic transmission and plasticity.

- Anti-Epileptic Properties :

-

Antimicrobial Activity :

- Preliminary studies suggest that 2-aminohexanamide hydrochloride may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Synthesis Methods

The synthesis of 2-aminohexanamide hydrochloride can be achieved through various methods, including:

- Chemical Synthesis : Utilizing starting materials such as hexanoic acid derivatives, followed by amination processes.

- Biotransformation : Employing enzymatic methods to produce the compound from simpler precursors, which may enhance selectivity and yield while reducing environmental impact .

Case Studies

- Study on Neurotransmitter Modulation :

- Efficacy in Epilepsy Models :

- Antimicrobial Testing :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClN₃O |

| Molecular Weight | 165.65 g/mol |

| Melting Point | ~200°C |

| Solubility | Soluble in water |

| Neurotransmitter Modulation | Increased levels observed |

| Antimicrobial Activity | Effective against bacteria |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminohexanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hexanoic acid derivatives and ammonia sources. For example, a two-step process involving the formation of a hexanamide intermediate followed by amination under controlled pH (4–6) and temperature (40–60°C) can improve yield . Optimization may include solvent selection (e.g., ethanol/water mixtures for solubility) and catalyst screening (e.g., DCC for coupling efficiency). Kinetic monitoring via TLC or HPLC is advised to track reaction progress .

Q. What analytical techniques are critical for characterizing 2-Aminohexanamide hydrochloride purity and structure?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for research-grade material) .

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure; compare peaks with reference data (e.g., δ 1.3–1.7 ppm for aliphatic protons) .

- Mass spectrometry (ESI-MS) for molecular weight verification (expected [M+H]⁺ ~164.6 g/mol) .

Q. How should 2-Aminohexanamide hydrochloride be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions . Avoid freeze-thaw cycles, as recrystallization may alter solubility profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for 2-Aminohexanamide hydrochloride batches?

- Methodological Answer : Contradictions may arise from residual solvents, stereochemical impurities, or hydration states. Mitigation steps include:

- Drying samples under vacuum (40°C, 24 hours) to remove adsorbed water .

- 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify diastereomers .

- Cross-validation with NIST reference spectra or authenticated commercial standards .

Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?

- Methodological Answer : Common issues include poor mixing or exothermic runaway reactions. Solutions involve:

- Gradual reagent addition to control temperature spikes.

- In-line FTIR monitoring to detect intermediate formation and adjust stoichiometry .

- Design of Experiments (DoE) to optimize parameters like pH, solvent ratio, and agitation speed .

Q. How does 2-Aminohexanamide hydrochloride interact with biological systems, and what assays are suitable for studying its effects?

- Methodological Answer : The compound’s primary amine group may interact with cellular receptors or enzymes. Recommended assays:

- Fluorescence polarization to study protein binding affinity.

- Cytotoxicity screening (MTT assay) in cell lines (e.g., HEK293) at concentrations ≤10 mM to avoid non-specific effects .

- Metabolic stability tests in liver microsomes to evaluate pharmacokinetic potential .

Q. What precautions are necessary when handling 2-Aminohexanamide hydrochloride in aqueous solutions?

- Methodological Answer : The hydrochloride salt is hygroscopic and may hydrolyze in basic conditions. Protocols include:

- Buffering solutions to pH 4–6 for stability .

- Glovebox use for moisture-sensitive experiments.

- Immediate aliquoting to minimize repeated exposure to ambient humidity .

Data Contradiction & Validation

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer : Solubility varies with pH and counterion presence. Systematic validation steps:

- Prepare saturated solutions in PBS (pH 7.4), DMSO, and water; filter (0.22 µm) and quantify via UV-Vis calibration curves .

- Compare with PubChem or EPA DSSTox databases to identify outliers due to impurities .

Q. What methods confirm the absence of toxic byproducts in synthesized 2-Aminohexanamide hydrochloride?

- Methodological Answer : Employ:

- GC-MS to detect volatile impurities (e.g., residual ethyl acetate).

- ICP-OES for heavy metal screening (limit: <10 ppm) .

- Ames test for mutagenicity if biological applications are planned .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.